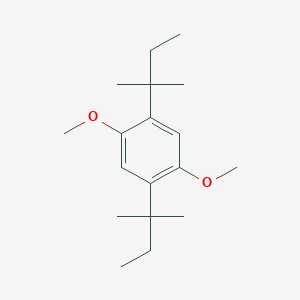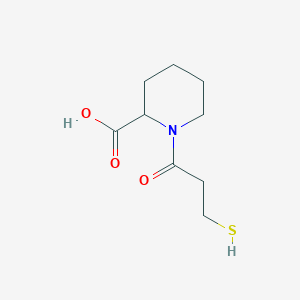
1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid is a chemical compound that features a piperidine ring substituted with a sulfanylpropanoyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine-2-carboxylic acid with 3-sulfanylpropanoic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the carboxylic acid group of piperidine-2-carboxylic acid and the sulfanyl group of 3-sulfanylpropanoic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis:
Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives and their interactions with biological targets.
Mécanisme D'action
The mechanism of action of 1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Pipecolic Acid (Piperidine-2-carboxylic acid): Similar in structure but lacks the sulfanylpropanoyl group.
Captopril: Contains a sulfanyl group but has a different core structure.
Uniqueness: 1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid is unique due to the presence of both the piperidine ring and the sulfanylpropanoyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and organic synthesis, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
73100-02-4 |
|---|---|
Formule moléculaire |
C9H15NO3S |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
1-(3-sulfanylpropanoyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S/c11-8(4-6-14)10-5-2-1-3-7(10)9(12)13/h7,14H,1-6H2,(H,12,13) |
Clé InChI |
MUEOAIYGGDKMSP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C(=O)O)C(=O)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Ethenylphenyl)methyl]-1H-imidazole](/img/structure/B14443582.png)

![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)
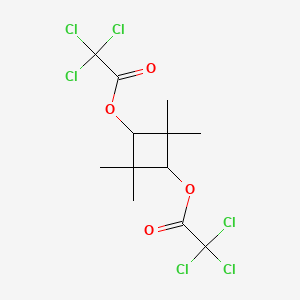
![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)
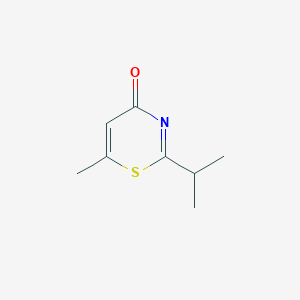

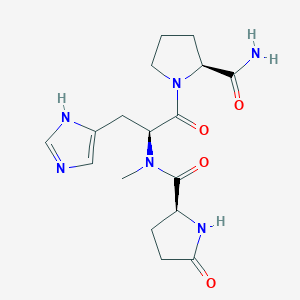
![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)
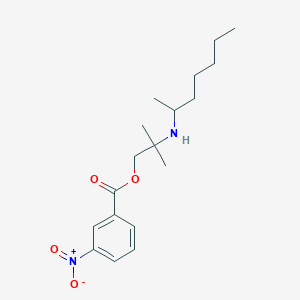
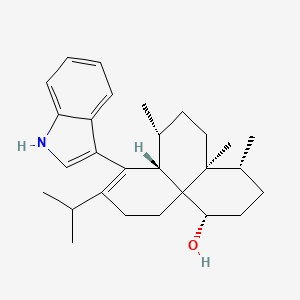
![4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14443642.png)

